Cas no 92001-73-5 (6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine)

6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine is a synthetic purine derivative with unique structural features. This compound offers potential applications in medicinal chemistry, particularly in the study of purine metabolism and drug discovery. Its distinct 6-methyl and tetrahydro-2H-pyran-2-yl substitutions provide enhanced stability and selectivity, making it a valuable tool for researchers exploring purine-related pathways.
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine structure
92001-73-5 structure
商品名:6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
CAS番号:92001-73-5
MF:C11H14N4O
メガワット:218.25506
CID:1121667
PubChem ID:11356414

6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 化学的及び物理的性質

名前と識別子

    • 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
    • 6-methyl-9-(oxan-2-yl)purine
    • SCHEMBL4572213
    • 1203479-09-7
    • DTXSID90463382
    • 6-methyl-9-(oxan-2-yl)-9H-purine
    • A916328
    • 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-
    • 6-methyl-9-(tetrahydro-2-pyranyl)purine
    • 92001-73-5
    • 6-methyl-9-tetrahydropyran-2-yl-9H-purine
    • インチ: InChI=1S/C11H14N4O/c1-8-10-11(13-6-12-8)15(7-14-10)9-4-2-3-5-16-9/h6-7,9H,2-5H2,1H3
    • InChIKey: WBWYVTCATBCSLB-UHFFFAOYSA-N
    • ほほえんだ: CC1=C2N=CN(C3CCCCO3)C2=NC=N1

計算された属性

  • せいみつぶんしりょう: 218.11676108g/mol
  • どういたいしつりょう: 218.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52.8Ų

6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM232014-10g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
10g
$1246 2021-08-04
Chemenu
CM232014-1g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
1g
$415 2021-08-04
Chemenu
CM232014-5g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
5g
$831 2021-08-04
Chemenu
CM232014-25g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
25g
$2078 2021-08-04
Chemenu
CM232014-1g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
1g
$*** 2023-05-29
Alichem
A119001574-25g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
25g
$2706.80 2023-08-31
Alichem
A119001574-10g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
10g
$1720.56 2023-08-31
Alichem
A119001574-5g
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
92001-73-5 97%
5g
$1072.00 2023-08-31

6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 関連文献

6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purineに関する追加情報

6-Methyl-9-(Tetrahydro-2H-Pyran-2-Yl)-9H-Purine: A Comprehensive Overview

The compound with CAS No. 92001-73-5, commonly referred to as 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the purine family, a class of heterocyclic aromatic compounds that are fundamental to various biological processes. The purine moiety in this molecule forms the core structure, while the 6-methyl and tetrahydro-2H-pyran-2-yl substituents contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of 6-methyl substitution in modulating the pharmacokinetic properties of purine derivatives. The methyl group at position 6 is known to enhance stability and improve bioavailability, making this compound a promising candidate for drug development. Additionally, the tetrahydro-2H-pyran-2-yl group introduces a cyclic ether structure, which can influence the molecule's solubility and interaction with biological membranes. These structural features make 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine a versatile compound with potential applications in therapeutics.

From a synthetic perspective, the preparation of this compound involves advanced organic chemistry techniques. Researchers have employed methodologies such as nucleophilic substitution, cyclization reactions, and catalytic hydrogenation to synthesize this molecule efficiently. The use of green chemistry principles has also been explored to minimize environmental impact during its production. These advancements underscore the commitment of chemists to developing sustainable and scalable synthesis routes for complex molecules like 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

In terms of biological activity, this compound has shown remarkable potential in various assays. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. Furthermore, its anti-proliferative effects on cancer cells have been reported, indicating its potential as an anti-tumor drug. The purine core structure is particularly significant in these activities, as purines are known to play critical roles in nucleic acid synthesis and signaling pathways.

The incorporation of the tetrahydrofuran ring (from the tetrahydro pyran group) into the molecule enhances its lipophilicity, which is crucial for crossing biological barriers such as the blood-brain barrier. This property makes 6-methyl-9-(tetrahydrofuran) derivatives attractive candidates for treating central nervous system disorders. Ongoing research is focused on optimizing these properties to maximize therapeutic efficacy while minimizing adverse effects.

From an application standpoint, 6-methyl purine derivatives are being explored in drug discovery programs targeting diverse diseases, including cancer, inflammation, and neurodegenerative conditions. The ability of these compounds to modulate specific cellular pathways makes them valuable tools for understanding disease mechanisms and developing novel therapies.

In conclusion, 6-methyl-9-(tetrahydro pyran)-purine represents a compelling example of how structural modifications can enhance the pharmacological properties of a molecule. With ongoing research uncovering new insights into its synthesis, biological activity, and therapeutic potential, this compound continues to be a focal point in medicinal chemistry and drug development.

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